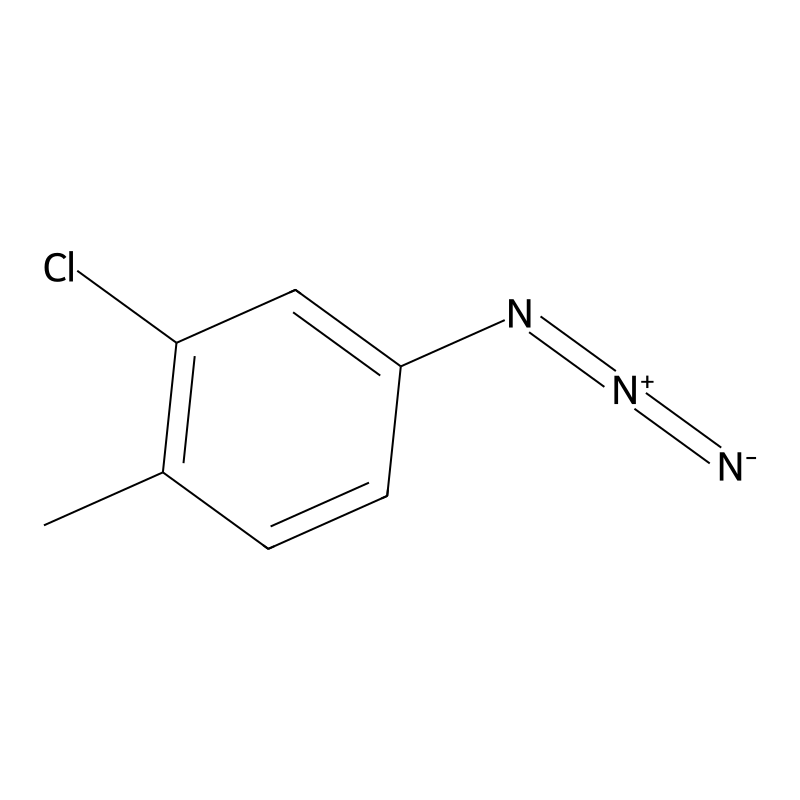

4-Azido-2-chloro-1-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Azides in Organic Chemistry

Azides are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation . They produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Azides in Drug Discovery

Azides have been employed for the synthesis of a number of biologically important heterocyclic compounds. These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Azides in Click Chemistry

Azides react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) . This reaction is a cornerstone of click chemistry, a type of chemical synthesis characterized by its efficiency and versatility.

Azides in Multistep Synthesis

Azides are often used in multistep synthesis in organic chemistry . They can be used in reactions such as nitration, bromination, and conversion of nitro groups to amines . For example, in the synthesis of m-bromoaniline from benzene, a nitration step is followed by a conversion from the nitro group to an amine, and finally a bromination .

Azides in Nomenclature

. This distinction is important when naming compounds.

Azides in Reactions at the Benzylic Position

Azides can participate in reactions that occur at the benzylic position, which is the carbon atom adjacent to a benzene ring . These reactions are important for synthesis problems .

4-Azido-2-chloro-1-methylbenzene is a chemical compound classified as an azide, characterized by its molecular formula and a molecular weight of approximately 167.6 g/mol. This compound typically appears as a colorless to light yellow liquid and is utilized in various fields including medical, environmental, and industrial research. Its unique structure features both azido and chloro functional groups, which confer distinctive reactivity patterns that are valuable in synthetic chemistry.

There is no documented information regarding the mechanism of action of 4-Azido-2-chloro-1-methylbenzene. This is likely due to the limited research on this specific compound.

- Azide group: Azide groups can be explosive under certain conditions. Standard safety protocols for handling azide-containing compounds should be followed if synthesizing or handling this molecule [].

- Chlorine atom: Chlorine can be irritating to the skin and respiratory system. Standard laboratory safety practices for handling chlorinated compounds should be employed.

- Nucleophilic Substitution: The azido group can be substituted by other nucleophiles under suitable conditions, often utilizing sodium azide in solvents like dimethylformamide at elevated temperatures.

- Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, leading to the formation of triazoles when reacted with alkynes or alkenes in the presence of copper catalysts.

- Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

- Cycloaddition: Alkynes or alkenes with copper catalysts.

- Reduction: Hydrogen gas with palladium catalysts.

While specific biological activities of 4-Azido-2-chloro-1-methylbenzene are not extensively documented, compounds containing azido groups are often employed in bioconjugation techniques. These techniques allow for the labeling and tracking of biomolecules, which can be crucial for various biological studies. The compound's ability to undergo transformations makes it a candidate for further exploration in biological applications.

Synthetic Routes

One prevalent method for synthesizing 4-Azido-2-chloro-1-methylbenzene involves a nucleophilic substitution reaction where sodium azide reacts with 2-chloro-1-methylbenzene. This reaction typically requires careful control of conditions to optimize yield and purity.

Industrial Production

In industrial settings, the synthesis process mirrors laboratory methods but is scaled up for larger quantities. Techniques such as continuous flow reactors may be employed to enhance efficiency and safety during production.

4-Azido-2-chloro-1-methylbenzene finds applications across multiple domains:

- Chemistry: Serves as a versatile scaffold for synthesizing heterocycles and other complex molecules.

- Biology: Used in bioconjugation techniques for biomolecule labeling.

- Industry: Integral in producing specialty chemicals and materials.

Interaction studies involving 4-Azido-2-chloro-1-methylbenzene primarily focus on its reactivity with various nucleophiles and electrophiles. The compound's azido group allows it to engage in click chemistry reactions, particularly with alkynes, facilitating the formation of stable triazole linkages—an important characteristic for developing new materials and pharmaceuticals .

Several compounds share structural similarities with 4-Azido-2-chloro-1-methylbenzene, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Azido-2-chlorobenzene | Lacks the methyl group | Similar reactivity without methyl influence |

| 2-Azido-1-chloro-4-methylbenzene | Different positioning of azido and chloro groups | Varies in substitution patterns |

| 4-Azido-1-methylbenzene | Lacks the chloro group | Focuses on azide functionality only |

Uniqueness

The uniqueness of 4-Azido-2-chloro-1-methylbenzene lies in its combination of both azido and chloro groups, which allows for diverse chemical transformations. This dual functionality enables it to participate in a wider range of reactions compared to similar compounds that possess either one or the other functional group .

4-Azido-2-chloro-1-methylbenzene represents a structurally complex aromatic compound characterized by the presence of three distinct functional groups: an azido group (-N₃), a chloro substituent (-Cl), and a methyl group (-CH₃) attached to a benzene ring. The compound, identified by Chemical Abstracts Service number 357292-37-6, possesses a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 grams per mole [1] [2] [3].

Current literature reveals a significant gap in experimental thermodynamic data for this specific compound. Despite extensive database searches, neither melting point nor boiling point values have been definitively reported for 4-Azido-2-chloro-1-methylbenzene [4] [5] [6]. This absence of data likely reflects the specialized nature of the compound and potential safety concerns associated with handling azido compounds at elevated temperatures.

For comparative analysis, related azido compounds provide insight into expected thermodynamic behavior. Phenyl azide, the simplest aromatic azide, exhibits a boiling point of 49-50°C at 5 millimeters of mercury pressure [7], indicating significant thermal sensitivity typical of azido functional groups. The compound 2-Azido-1,3-dimethylbenzene demonstrates a melting point of -8°C and a boiling point of 165°C at atmospheric pressure [8] , suggesting that methyl substitution patterns significantly influence thermal properties.

The thermal stability of azido compounds generally decreases with increasing temperature, with many organic azides showing decomposition onset temperatures below 150°C [10] [11]. 4-Azido-2-chloro-1-methylbenzene likely exhibits similar thermal sensitivity, with the chloro substituent potentially providing some stabilization through electron-withdrawing effects while the methyl group contributes electron-donating characteristics that may influence decomposition pathways [12] .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 167.60 g/mol | [1] [2] [3] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Decomposition Temperature | Expected <150°C | [10] [11] |

Solubility Behavior in Organic Solvents

The solubility characteristics of 4-Azido-2-chloro-1-methylbenzene can be predicted based on its structural features and comparison with similar azido compounds. The compound contains both polar (azido, chloro) and non-polar (methyl, aromatic ring) components, creating a moderately polar molecule with specific solvent preferences.

Polar aprotic solvents represent the most favorable dissolution medium for this compound. Dimethyl sulfoxide and dimethylformamide are expected to provide excellent solubility due to their ability to stabilize the azido group through dipolar interactions [15]. These solvents are commonly employed in azide chemistry due to their compatibility with the azido functionality and resistance to nucleophilic attack.

Chlorinated solvents, particularly dichloromethane, traditionally serve as preferred media for azido compound manipulation [17]. The compound likely exhibits high solubility in dichloromethane due to favorable interactions between the chloro substituent and the solvent, combined with the aromatic character of both components. However, safety considerations regarding halogenated solvents and azides must be carefully evaluated [18] [15].

Aromatic solvents such as toluene and benzene are predicted to provide good solubility based on aromatic-aromatic interactions and the hydrophobic character of the substituted benzene ring [19] [20]. The compound 1-Azido-4-methylbenzene demonstrates solubility in organic solvents, supporting this prediction for structurally related compounds [21] .

Polar protic solvents present more complex solubility behavior. Methanol and ethanol may provide moderate solubility due to potential hydrogen bonding interactions with the azido group, though the overall solubility will be limited by the hydrophobic aromatic core [19] [23]. Water represents the least favorable solvent, with limited solubility expected due to the predominantly hydrophobic character of the molecule and the poor solvation of azido groups in aqueous media [23] [24].

| Solvent Category | Predicted Solubility | Basis |

|---|---|---|

| Polar Aprotic (DMSO, DMF) | High | Favorable azido group stabilization [15] |

| Chlorinated (CH₂Cl₂) | High | Aromatic and chloro group compatibility [17] |

| Aromatic (Toluene) | High | Aromatic-aromatic interactions [19] [20] |

| Polar Protic (Alcohols) | Moderate | Limited hydrogen bonding [19] [23] |

| Water | Low | Hydrophobic character [23] [24] |

Stability Under Various Environmental Conditions

The environmental stability of 4-Azido-2-chloro-1-methylbenzene reflects the inherent reactivity patterns characteristic of organic azides, with specific modifications influenced by the chloro and methyl substituents. Understanding these stability parameters is crucial for proper handling, storage, and application of the compound.

Temperature stability represents a primary concern for azido compounds. General stability assessments indicate that organic azides maintain reasonable stability at ambient temperatures but become increasingly unstable as temperature rises [10] [25]. The decomposition temperature for most organic azides falls below 150°C, with many showing onset of decomposition around 100-120°C [11] [26]. The presence of the electron-withdrawing chloro group in 4-Azido-2-chloro-1-methylbenzene may provide some thermal stabilization compared to unsubstituted analogs, while the electron-donating methyl group could have opposing effects [12] .

Storage temperature recommendations for azido compounds typically specify refrigeration conditions, preferably at -18°C or below [18] [27] [28]. Extended storage at room temperature should be avoided to prevent slow decomposition processes and maintain compound integrity over time.

Atmospheric stability under normal laboratory conditions appears favorable for most aromatic azides. The compound β-FTT, a related azido system, demonstrated excellent stability when exposed to air for 24 hours, water for 24 hours, and elevated temperatures (70°C) for 24 hours without observable changes [10]. Similar behavior can be expected for 4-Azido-2-chloro-1-methylbenzene under controlled conditions.

pH stability varies significantly with environmental acidity. Acidic conditions present particular risks as azido compounds can react with acids to generate hydrazoic acid (HN₃), a highly toxic and explosive vapor [29] [15]. The reaction proceeds according to the general mechanism where protonation of the azido group leads to elimination of hydrazoic acid. Neutral to slightly basic conditions provide optimal stability for long-term storage [30] [31].

Hydrolytic stability represents another critical parameter. While aromatic azides generally show greater hydrolytic stability compared to aliphatic analogs, prolonged exposure to moisture can lead to slow decomposition [32] [33]. The azido group can undergo hydrolysis under specific conditions, particularly in the presence of acids or bases, leading to amine formation and nitrogen gas evolution [34] [35].

| Environmental Factor | Stability Assessment | Recommended Conditions |

|---|---|---|

| Temperature (20-25°C) | Generally stable | Acceptable for short-term use [10] [11] |

| Temperature (>50°C) | Decreased stability | Avoid prolonged exposure [10] [26] |

| pH (Acidic) | Risk of HN₃ formation | Maintain neutral pH [29] [15] |

| pH (Basic) | Relatively stable | Acceptable conditions [30] [31] |

| Moisture | Slow hydrolysis possible | Store in dry conditions [32] [33] |

| Long-term storage | Requires refrigeration | Store at -18°C [18] [27] |

Reactivity Towards Light and Moisture

The photochemical and hydrolytic reactivity of 4-Azido-2-chloro-1-methylbenzene represents critical aspects of its chemical behavior, influencing both its stability profile and potential applications in photochemical processes.

Photochemical reactivity of azido compounds constitutes a well-established area of research, with aryl azides serving as important photochemical reagents. Upon exposure to ultraviolet light, particularly in the wavelength range of 300-370 nanometers, azido groups undergo photolytic decomposition to generate highly reactive nitrene intermediates [36] [37]. This process involves the elimination of molecular nitrogen and formation of a singlet nitrene species that can subsequently undergo various reaction pathways including insertion into carbon-hydrogen bonds, cycloaddition reactions, or ring expansion processes.

Light wavelength sensitivity studies indicate that long-wavelength ultraviolet light (366 nanometers) provides optimal activation conditions for aryl azides, with exposure times of 30 minutes typically sufficient for complete photolysis [36]. Shorter wavelengths may be more effective for simple phenyl azides, while substituted systems often show enhanced response to longer wavelengths. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents in 4-Azido-2-chloro-1-methylbenzene likely influences the optimal activation wavelength and photolysis efficiency.

Photostability considerations for storage and handling require protection from both direct sunlight and laboratory lighting sources. Most organic azides demonstrate significant photosensitivity, with decomposition occurring upon exposure to bright light sources [38] [39]. Recommended storage protocols specify dark containers, preferably amber glass or opaque plastic vessels, to minimize photochemical decomposition during storage [18] [28] [40].

Moisture reactivity presents additional complexity in the stability profile of 4-Azido-2-chloro-1-methylbenzene. While aromatic azides generally show greater hydrolytic stability compared to aliphatic analogs, the presence of moisture can initiate slow decomposition processes [23] [24]. The azido group demonstrates specific interactions with water molecules, with infrared spectroscopic studies revealing that azido groups serve as highly specific water sensors due to hydrogen bonding interactions [23] [24].

Hydrolysis mechanisms for azido compounds typically involve nucleophilic attack by water molecules on the electrophilic terminal nitrogen of the azido group, leading to formation of hydrazoic acid and subsequent decomposition products [32] [29]. The rate of hydrolysis depends strongly on pH conditions, with acidic environments significantly accelerating the process and basic conditions providing relative stability [15] [31].

Atmospheric moisture effects can be minimized through proper storage techniques including the use of desiccants and sealed containers [18] [40]. The compound should be stored in dry environments with relative humidity maintained below 30% when possible. Exposure to high humidity conditions should be avoided, particularly in combination with elevated temperatures where hydrolytic processes are accelerated.

Combined effects of light and moisture exposure create synergistic decomposition pathways that significantly reduce compound stability. Photochemical activation can generate reactive intermediates that show enhanced susceptibility to hydrolytic attack, while moisture-induced decomposition can produce species that are more photosensitive than the parent compound [41] [42].

| Exposure Condition | Effect | Recommended Protection |

|---|---|---|

| UV Light (300-370 nm) | Photolytic decomposition to nitrenes [36] [37] | Store in dark containers [18] [28] |

| Visible Light | Gradual decomposition [38] [39] | Use amber glass containers [40] |

| High Humidity (>60%) | Enhanced hydrolysis rate [32] [29] | Maintain dry conditions with desiccants [18] |

| Combined Light/Moisture | Synergistic decomposition [41] [42] | Protect from both factors simultaneously |

| Acidic Moisture | Rapid HN₃ formation [29] [15] | Avoid acidic environments completely |